2-(2-Diethylaminoethoxy)ethanol

Description

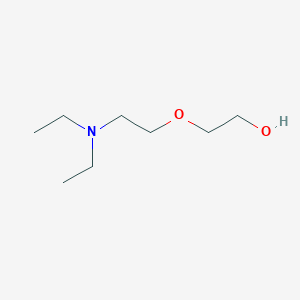

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-3-9(4-2)5-7-11-8-6-10/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBVRNHODPFVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 | |

| Record name | DIETHYLAMINOETHOXYETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63833-83-0 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-(diethylamino)ethyl]-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63833-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9059701 | |

| Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethylaminoethoxyethanol appears as a colorless liquid with an amine-like odor. Slightly less dense than water and slightly soluble in water. May emit toxic oxides of nitrogen when heated to high temperatures May cause irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | DIETHYLAMINOETHOXYETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

140-82-9 | |

| Record name | DIETHYLAMINOETHOXYETHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6265 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-(diethylamino)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylaminoethoxyethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[2-(diethylamino)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(diethylamino)ethoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[2-(Diethylamino)ethoxy]ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PPN959BHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-(2-Diethylaminoethoxy)ethanol?

An In-depth Technical Guide to 2-(2-Diethylaminoethoxy)ethanol for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, registered under CAS number 140-82-9, is an organic compound with significant relevance in various scientific domains, particularly in the synthesis of pharmaceuticals and other fine chemicals.[1] Structurally, it is characterized by the presence of a tertiary amine, an ether linkage, and a primary alcohol functional group. This unique combination of functionalities imparts a versatile chemical character, making it a valuable intermediate.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its behavior, handling, and application, tailored for professionals in research and drug development. Notably, it is recognized as a metabolite of the cough suppressant Butamirate and a degradation product of Oxeladin citrate and Oxybutynin hydrochloride.[3][4]

Chemical Structure and Identification

A clear understanding of the molecular structure is fundamental to comprehending the properties and reactivity of a compound.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethanol | [5] |

| CAS Number | 140-82-9 | [6] |

| Molecular Formula | C₈H₁₉NO₂ | [6] |

| Molecular Weight | 161.24 g/mol | [6] |

| SMILES | CCN(CC)CCOCCO | [5][6] |

| InChI Key | VKBVRNHODPFVHK-UHFFFAOYSA-N | [2][5] |

| Synonyms | Ethylene Glycol Mono[2-(diethylamino)ethyl] Ether, Diethyl[2-(2-hydroxyethoxy)ethyl]amine, N,N-Diethylethoxyethanolamine | [2][6][7] |

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various experimental setups. It typically appears as a colorless to pale yellow liquid.[2][3]

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/orange liquid | [3][8] |

| Boiling Point | 234.7 °C at 760 mmHg | [8] |

| 101 °C at 9.8 mmHg | [3] | |

| Melting Point | 221.5 °C | [] |

| Density | 0.939 - 0.94 g/cm³ | [3][8] |

| Flash Point | 95.8 - 96 °C (closed cup) | [8] |

| Refractive Index | 1.446 - 1.4475 (at 22°C) | [3][8][] |

| Vapor Pressure | 0.799 mmHg at 25°C | [8] |

| Solubility | Slightly soluble in chloroform and methanol.[3] Soluble in water.[2] | [2][3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups. The tertiary amine group confers basic properties, allowing it to react with acids to form salts.[10] The hydroxyl group can undergo typical alcohol reactions, such as esterification.[11] The ether linkage is generally stable but can be cleaved under harsh conditions.

This compound is incompatible with strong oxidizing agents and acids.[3][12] As an amine, it can react exothermically with acids and may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[10] Furthermore, in combination with strong reducing agents, it can generate flammable gaseous hydrogen.[10]

Spectral Data

For the structural elucidation and purity assessment of this compound, various spectroscopic techniques are employed. While specific spectra are proprietary to manufacturers, typical spectral characteristics can be inferred from its structure. The NIST Chemistry WebBook provides access to its mass spectrum (electron ionization).[7]

Experimental Protocols: Determination of Physicochemical Properties

While specific experimental protocols for this compound are not publicly detailed, standard methodologies are employed for the determination of its key physical and chemical properties.

Workflow for Property Determination

Figure 2: A generalized workflow for the physicochemical characterization of this compound.

1. Boiling Point Determination: The boiling point can be determined using a distillation apparatus. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For substances with high boiling points, vacuum distillation is often employed to prevent decomposition.[1]

2. Density Measurement: A pycnometer or a digital density meter can be used for accurate density measurements. The mass of a known volume of the substance is determined at a specific temperature.

3. Refractive Index Measurement: A refractometer is used to measure the refractive index, which is a dimensionless number that describes how fast light propagates through the material. This is a quick and non-destructive method for purity assessment.

4. Spectroscopic Analysis (NMR, IR, MS):

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as the O-H stretch of the alcohol and C-N stretching of the amine.

-

Mass spectrometry (MS) determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.[7]

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature allows for sequential or orthogonal chemical modifications. For instance, it is a known metabolite and impurity in the manufacturing of Butamirate.[][13] It is also a degradation product of other pharmaceuticals like Oxeladin citrate and Oxybutynin hydrochloride.[3] This makes it an important reference standard in impurity profiling and stability studies during drug development. Furthermore, organic esters of this compound have been synthesized and investigated for their potential therapeutic applications.[11]

Safety, Handling, and Storage

Safety Precautions: this compound is classified as a hazardous substance. It is harmful if it comes into contact with the skin and can cause severe skin burns and eye damage.[10][14] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[14] Work should be conducted in a well-ventilated area or under a fume hood.[15]

Storage: It is recommended to store this compound in a cool, ventilated area in a tightly closed and sealed container, ideally below 45°C.[3] Some suppliers recommend storage at 2-8°C or in a refrigerator.[8][] It should be stored under an inert atmosphere as it may be air-sensitive.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its unique structure makes it a valuable component in the synthesis of pharmaceuticals and a key compound for metabolic and degradation studies. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

- 1. CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google Patents [patents.google.com]

- 2. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]

- 3. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]

- 4. 2-[2-(Diethylamino)ethoxy]ethanol , >98.0%(GC) , 140-82-9 - CookeChem [cookechem.com]

- 5. Diethylaminoethoxyethanol | C8H19NO2 | CID 67327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. 2-(2-Diethylaminoethoxy)-ethanol [webbook.nist.gov]

- 8. 2-(2-(Diethylamino)ethoxy)ethanol|lookchem [lookchem.com]

- 10. echemi.com [echemi.com]

- 11. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. scbt.com [scbt.com]

- 14. angenechemical.com [angenechemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2-(2-Diethylaminoethoxy)ethanol

Introduction: The Versatility of 2-(2-Diethylaminoethoxy)ethanol

This compound, a colorless to pale yellow liquid with a characteristic amine-like odor, is a bifunctional molecule of significant interest in various chemical sectors.[1] Its structure, incorporating a tertiary amine, an ether linkage, and a primary alcohol, imparts a unique combination of properties, making it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[2] Notably, it serves as a key precursor in the production of the cough suppressant Butamirate.[3] This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis to inform researchers, scientists, and drug development professionals.

Core Synthesis Pathways: A Comparative Overview

The industrial and laboratory-scale production of this compound is dominated by two principal synthetic strategies:

-

The Williamson Ether Synthesis Approach: This classic method involves the reaction of a halo-alcohol derivative with diethylamine.

-

The Ethoxylation Route: This pathway entails the direct addition of ethylene oxide to N,N-diethylethanolamine.

The choice between these routes is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and safety considerations associated with the handling of highly reactive reagents like ethylene oxide.

Pathway 1: Modified Williamson Ether Synthesis

This pathway is a variation of the classic Williamson ether synthesis, where diethylamine acts as the nucleophile, displacing a halide from an ethoxyethanol derivative. The most common starting material for this route is 2-(2-chloroethoxy)ethanol.

Mechanistic Insights: An SN2 Reaction at its Core

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] Diethylamine, a moderately strong nucleophile, attacks the carbon atom bearing the chlorine atom in 2-(2-chloroethoxy)ethanol. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct, or an excess of diethylamine can serve this purpose. However, a more efficient industrial approach involves a two-step process: the initial reaction to form the diethylaminoethoxyethanol hydrochloride salt, followed by neutralization with a strong base like sodium hydroxide.[2]

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis from 2-chloroethoxyethanol and Diethylamine

The following protocol is adapted from patent literature, demonstrating a practical and scalable method for the synthesis of this compound.[2]

Materials:

-

2-chloroethoxyethanol (Industrial grade, purity ~98%)

-

Diethylamine (Industrial grade, purity >99%)

-

Dimethylformamide (DMF) (Catalyst)

-

Sodium Hydroxide solution (40%)

Procedure:

-

Reaction Setup: In a 2L stainless steel pressure reactor equipped with a stirrer, charge 383 g of 2-chloroethoxyethanol, 885 g of diethylamine, and 0.8 g of DMF.[2]

-

Reaction: Heat the mixture to a temperature of 100-110°C and maintain for 2 hours with constant stirring.[2]

-

Neutralization: Cool the reactor to below 50°C. Add 310 g of a 40% sodium hydroxide solution and continue to stir for an additional 2 hours.[2]

-

Work-up: Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Isolate the organic phase.

-

Purification: Purify the organic phase by vacuum distillation, collecting the fraction that boils at 102-110°C under a pressure of 1.33 kPa.[2] This yields this compound with a purity of over 98.5%.[2]

Causality in Experimental Choices:

-

Excess Diethylamine: The use of a significant molar excess of diethylamine serves a dual purpose: it drives the reaction to completion by Le Chatelier's principle and acts as a base to neutralize the hydrogen chloride byproduct.

-

Catalyst (DMF): Dimethylformamide, an aprotic polar solvent, can act as a catalyst by promoting the SN2 reaction. It can help to solvate the transition state and may also participate in the reaction mechanism.

-

Pressure Reactor: The use of a pressure reactor is necessary to maintain the volatile diethylamine in the liquid phase at the reaction temperature, which is above its normal boiling point.

-

Neutralization with NaOH: The addition of a strong base like sodium hydroxide ensures the complete conversion of any remaining hydrochloride salt of the product to the free base, facilitating its separation and purification.

-

Vacuum Distillation: This purification technique is employed to separate the high-boiling product from unreacted starting materials and lower-boiling impurities without requiring excessively high temperatures that could lead to product decomposition.

Pathway 2: The Ethoxylation Route

This pathway is a prominent industrial method for producing this compound. It involves the ring-opening of ethylene oxide by N,N-diethylethanolamine.

Mechanistic Insights: Base-Catalyzed Epoxide Ring Opening

The ethoxylation of an alcohol, in this case, the hydroxyl group of N,N-diethylethanolamine, is typically catalyzed by a base, such as potassium hydroxide (KOH).[6] The reaction proceeds through the following steps:

-

Deprotonation: The basic catalyst deprotonates the hydroxyl group of N,N-diethylethanolamine, forming a more nucleophilic alkoxide.

-

Nucleophilic Attack: The resulting alkoxide attacks one of the carbon atoms of the ethylene oxide ring in an SN2-like fashion. The significant ring strain of the epoxide makes it susceptible to this nucleophilic attack.

-

Ring Opening: The carbon-oxygen bond of the epoxide breaks, and a new ether linkage is formed.

-

Proton Transfer: The resulting alkoxide abstracts a proton from another molecule of N,N-diethylethanolamine, regenerating the alkoxide catalyst and forming the final product.

Caption: Ethoxylation of N,N-Diethylethanolamine.

Generalized Industrial Protocol: Ethoxylation of N,N-Diethylethanolamine

While specific industrial protocols are often proprietary, a general procedure can be outlined based on established principles of alcohol ethoxylation.[6]

Materials:

-

N,N-Diethylethanolamine

-

Ethylene Oxide

-

Potassium Hydroxide (KOH) catalyst

Procedure:

-

Reactor Preparation: A pressure reactor is charged with N,N-diethylethanolamine and a catalytic amount of potassium hydroxide. The reactor is then purged with an inert gas, such as nitrogen, to remove any oxygen.

-

Heating: The mixture is heated to the reaction temperature, typically in the range of 100-180°C.[6]

-

Ethylene Oxide Addition: Ethylene oxide is carefully introduced into the reactor under pressure. The rate of addition is controlled to manage the highly exothermic nature of the reaction and maintain a safe operating temperature.

-

Reaction Monitoring: The reaction progress is monitored by the uptake of ethylene oxide.

-

Catalyst Neutralization: Once the desired degree of ethoxylation is achieved, the reaction is quenched, and the basic catalyst is neutralized, often with an acid like acetic or phosphoric acid.

-

Purification: The crude product is then purified, typically by vacuum distillation, to remove unreacted starting materials and any byproducts.

Causality in Experimental Choices and Potential Side Reactions:

-

Base Catalyst (KOH): A strong base is essential to generate the highly nucleophilic alkoxide required for the efficient ring-opening of ethylene oxide.[6]

-

Elevated Temperature and Pressure: These conditions are necessary to maintain a sufficient reaction rate and to keep the volatile ethylene oxide in the liquid phase.

-

Controlled Addition of Ethylene Oxide: Due to the high exothermicity of the reaction, slow and controlled addition of ethylene oxide is crucial to prevent a runaway reaction and ensure safety.

-

Potential Byproducts: A key consideration in this route is the potential for side reactions. The primary byproduct of concern is the formation of polyethylene glycol (PEG) derivatives through the continued reaction of the product with ethylene oxide. Additionally, trace amounts of water can lead to the formation of ethylene glycol, which can also be ethoxylated. Studies have also identified the formation of ethyldiethanolamine and its subsequent ethoxylates as byproducts through transformations of diethylethanolamine.[3][7][8]

Comparative Analysis of Synthesis Pathways

| Parameter | Modified Williamson Ether Synthesis | Ethoxylation Route |

| Starting Materials | 2-chloroethoxyethanol, Diethylamine | N,N-Diethylethanolamine, Ethylene Oxide |

| Key Reagents | Base (e.g., NaOH), Catalyst (e.g., DMF) | Base Catalyst (e.g., KOH) |

| Reaction Mechanism | SN2 | Base-catalyzed epoxide ring-opening |

| Reaction Conditions | Moderate temperature (100-110°C), Elevated pressure | Higher temperature (100-180°C), Elevated pressure |

| Safety Considerations | Handling of chlorinated compounds and amines. | Handling of highly flammable and toxic ethylene oxide. |

| Yield & Purity | High purity (>98.5%) achievable.[2] | Yields can be high, but control of the degree of ethoxylation is crucial to minimize byproducts. |

| Industrial Scalability | Scalable, but may generate salt waste. | Well-established for large-scale industrial production. |

Conclusion

Both the modified Williamson ether synthesis and the ethoxylation route offer viable pathways for the synthesis of this compound. The Williamson approach, using 2-chloroethoxyethanol and diethylamine, provides a more straightforward laboratory-scale synthesis with a well-defined endpoint and high purity. The ethoxylation of N,N-diethylethanolamine is the preferred industrial method due to its atom economy and suitability for continuous processing. However, it requires specialized equipment to handle the hazardous nature of ethylene oxide and careful control to manage the reaction's exothermicity and selectivity. The choice of synthesis pathway will ultimately depend on the specific requirements of the researcher or manufacturer, balancing factors of scale, cost, safety, and available equipment.

References

- 1. 2-(2-Diethylaminoethoxy)-ethanol [webbook.nist.gov]

- 2. CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Ethoxylation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-[2-(diethylamino)ethoxy]ethanol (CAS 140-82-9): Structure, Functional Groups, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[2-(diethylamino)ethoxy]ethanol, identified by the CAS number 140-82-9, is a polyfunctional organic molecule of significant interest in synthetic and medicinal chemistry. This guide provides a comprehensive analysis of its chemical structure, a detailed examination of its constituent functional groups, and insights into its synthesis and reactivity. As a key intermediate in the production of various pharmaceuticals, a thorough understanding of its properties is crucial for its effective application in research and drug development. Notably, it is a primary metabolite of the widely used antitussive drug, Butamirate, underscoring its relevance in pharmacokinetic and metabolic studies.[1]

Molecular Structure and Properties

2-[2-(diethylamino)ethoxy]ethanol is a colorless to pale yellow liquid characterized by a molecular formula of C₈H₁₉NO₂ and a molecular weight of 161.24 g/mol .[2][3] Its structure incorporates a flexible aliphatic chain containing three key functional groups that dictate its chemical behavior and utility.

| Property | Value | Source |

| CAS Number | 140-82-9 | [4] |

| Molecular Formula | C₈H₁₉NO₂ | [3] |

| Molecular Weight | 161.24 g/mol | [3] |

| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethanol | [4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in water | [2] |

Below is a diagram illustrating the chemical structure of 2-[2-(diethylamino)ethoxy]ethanol.

Caption: Chemical structure of 2-[2-(diethylamino)ethoxy]ethanol.

Analysis of Functional Groups

The chemical reactivity and physical properties of 2-[2-(diethylamino)ethoxy]ethanol are a direct consequence of the interplay between its three functional groups: a tertiary amine, an ether, and a primary alcohol.

Tertiary Amine

The diethylamino group is a tertiary amine, characterized by a nitrogen atom bonded to three carbon atoms. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to the molecule.[2] This functional group is crucial for the molecule's role in synthesis, allowing it to participate in a variety of chemical reactions. As a base, it can neutralize acids to form ammonium salts. Its nucleophilicity enables it to react with electrophiles, a property leveraged in the synthesis of more complex molecules.

Ether

The ether linkage (-C-O-C-) in the backbone of the molecule contributes to its solvent properties and chemical stability. Ethers are generally unreactive towards many reagents, which makes them excellent scaffolds in molecule design.[5] This stability is a key feature in the context of drug metabolism, as the ether bond is not easily cleaved in biological systems.

Primary Alcohol

The terminal primary alcohol (-CH₂OH) is a versatile functional group that can undergo a wide range of transformations. It can be oxidized to form an aldehyde or a carboxylic acid, and it can participate in esterification and etherification reactions. The hydroxyl group also allows for hydrogen bonding, which contributes to the molecule's solubility in water.[2] This functionality is particularly important for creating derivatives and for conjugation in metabolic pathways.

Synthesis and Reactivity

The synthesis of 2-[2-(diethylamino)ethoxy]ethanol can be achieved through the reaction of 2-chloroethoxy ethanol with diethylamine. A patent describes a method where these two reactants are combined in the presence of a catalyst, followed by neutralization of the byproduct hydrogen chloride with a sodium hydroxide solution. The final product is then purified by vacuum distillation.

Experimental Protocol: Synthesis of 2-[2-(diethylamino)ethoxy]ethanol

The following protocol is adapted from the principles of nucleophilic substitution reactions involving amines and alkyl halides.

Materials:

-

2-chloroethoxy ethanol

-

Diethylamine

-

Sodium hydroxide solution

-

An appropriate catalyst (e.g., a quaternary ammonium salt)

-

Solvent (optional, depending on reaction conditions)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 2-chloroethoxy ethanol and the catalyst.

-

Slowly add diethylamine to the reaction mixture. The molar ratio of diethylamine to 2-chloroethoxy ethanol should be in the range of 1.5:1 to 4.0:1 to favor the desired product and minimize side reactions.

-

Heat the reaction mixture to a temperature between 80°C and 130°C.

-

Maintain the reaction at this temperature for 2 to 4 hours, monitoring the progress by a suitable analytical method (e.g., GC or TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the byproduct hydrogen chloride by adding a sodium hydroxide solution until the mixture is basic.

-

Allow the layers to separate and collect the organic phase.

-

Purify the crude product by vacuum distillation to obtain 2-[2-(diethylamino)ethoxy]ethanol.

Caption: Workflow for the synthesis of 2-[2-(diethylamino)ethoxy]ethanol.

Role in Drug Development and Metabolism

The most well-documented role of 2-[2-(diethylamino)ethoxy]ethanol in the pharmaceutical field is as a primary metabolite of Butamirate. Butamirate is a non-opioid antitussive agent that acts centrally to suppress the cough reflex.[4] Upon administration, Butamirate is rapidly hydrolyzed in the body to yield two major metabolites: 2-phenylbutyric acid and 2-[2-(diethylamino)ethoxy]ethanol.[4][6]

Understanding the pharmacokinetic profile of these metabolites is essential for evaluating the overall safety and efficacy of the parent drug. While 2-phenylbutyric acid also exhibits some cough-soothing effects, the pharmacological activity of the 2-[2-(diethylamino)ethoxy]ethanol metabolite is less characterized.

Furthermore, 2-[2-(diethylamino)ethoxy]ethanol serves as a valuable building block in the synthesis of other pharmaceutically active compounds. Its trifunctional nature allows for a variety of chemical modifications, making it a versatile starting material for the construction of more complex molecular architectures.

Conclusion

2-[2-(diethylamino)ethoxy]ethanol is a molecule with a rich chemical profile defined by its tertiary amine, ether, and primary alcohol functional groups. Its synthesis is well-established, and its reactivity allows for a broad range of chemical transformations. Its significance in the pharmaceutical industry, both as a key metabolite of Butamirate and as a versatile synthetic intermediate, makes it a compound of considerable interest to researchers and drug development professionals. A thorough understanding of its structure and chemical properties, as outlined in this guide, is fundamental to harnessing its full potential in the advancement of medicinal chemistry and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]

- 3. 2-[2-(Diethylamino)ethoxy]ethanol | 140-82-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-(2-Diethylaminoethoxy)-ethanol [webbook.nist.gov]

- 5. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-(2-(Dimethylamino)ethoxy)ethanol | C6H15NO2 | CID 74348 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Diethylaminoethoxy)ethanol as a Metabolite of Butamirate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(2-Diethylaminoethoxy)ethanol, a primary and pharmacologically active metabolite of the non-opioid antitussive agent, Butamirate. Butamirate undergoes rapid and extensive hydrolysis in the body, yielding this compound and 2-phenylbutyric acid, both of which contribute to the overall therapeutic effect. This document delineates the metabolic pathway of Butamirate, focusing on the formation of this compound. It offers a detailed exploration of the analytical methodologies required for the quantification of this metabolite in biological matrices, including step-by-step experimental protocols for sample preparation and chromatographic analysis. Furthermore, this guide synthesizes the available pharmacokinetic data and discusses the known pharmacological activities and toxicological profile of this compound, providing a critical resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction: Butamirate and its Therapeutic Relevance

Butamirate, often available as butamirate citrate, is a centrally acting cough suppressant utilized for the symptomatic treatment of non-productive cough.[1] Unlike opioid-based antitussives, Butamirate is not chemically or pharmacologically related to opium alkaloids and does not induce dependence.[2][3] Its mechanism of action is believed to be multifaceted, involving a central effect on the cough center in the medulla oblongata, as well as peripheral bronchospasmolytic and anti-inflammatory properties.[3][4] Upon oral administration, Butamirate is rapidly and completely absorbed.[4] However, the parent compound is not detected in plasma or urine due to its swift hydrolysis.[5]

The Metabolic Fate of Butamirate: Formation of this compound

The primary metabolic pathway of Butamirate is a Phase I hydrolysis reaction.[4] This enzymatic cleavage of the ester linkage occurs rapidly in the plasma, yielding two principal metabolites: 2-phenylbutyric acid and this compound.[2][4][6] Both of these metabolites are reported to possess antitussive properties, contributing to the overall therapeutic efficacy of the parent drug.[2]

The metabolic conversion is a critical aspect of Butamirate's pharmacology, as the activity of the drug is mediated through its metabolites. Understanding the formation and disposition of this compound is therefore paramount for a complete characterization of Butamirate's pharmacokinetic and pharmacodynamic profile.

Caption: Metabolic Pathway of Butamirate to its Active Metabolites.

Analytical Methodologies for the Quantification of this compound

The accurate quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic studies. Due to its polar nature and the complexity of the biological matrix, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and selectivity.

Rationale for Method Selection

While HPLC with UV detection has been employed for the analysis of Butamirate's other major metabolite, 2-phenylbutyric acid, this method may lack the required sensitivity and selectivity for the quantification of this compound, which does not possess a strong chromophore.[7] Gas chromatography (GC) could be an alternative, but the polarity and potential thermal lability of the analyte might necessitate derivatization, adding complexity to the sample preparation process. LC-MS/MS overcomes these limitations by providing excellent sensitivity and structural confirmation, making it the gold standard for bioanalytical assays of this nature.

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a validated approach for the determination of this compound in human plasma.

3.2.1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (drug-free, with anticoagulant)

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

3.2.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3.2.3. Sample Preparation: Solid Phase Extraction (SPE)

The causality behind choosing SPE lies in its ability to efficiently remove plasma proteins and phospholipids that can interfere with the analysis and cause ion suppression in the mass spectrometer. A mixed-mode cation exchange sorbent is particularly effective for extracting a basic compound like this compound.

-

Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the internal standard working solution and vortex for 10 seconds.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte and IS with 1 mL of a 5% formic acid in methanol solution.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

3.2.4. LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MS/MS Transitions | Precursor ion > Product ion (to be determined by infusion of the reference standard) |

3.2.5. Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Caption: Experimental Workflow for the Quantification of this compound.

Pharmacokinetics of this compound

Following oral administration of Butamirate, this compound is rapidly formed. Pharmacokinetic studies have provided insights into its plasma concentrations.

| Butamirate Citrate Dose | Mean Cmax of this compound (ng/mL) |

| 22.5 mg | 33.8 |

| 90 mg | 160 |

Data sourced from a randomized, placebo-controlled trial in healthy volunteers.[8]

The time to reach maximum plasma concentration (Tmax) for this compound is approximately 0.67 hours.[2] The elimination half-life of this metabolite has not been consistently reported across studies, but like the parent drug and the other primary metabolite, it is extensively bound to plasma proteins (around 95%), which may contribute to a prolonged duration of action.[4] The metabolites of Butamirate are primarily excreted via the urine.[3][4]

Pharmacological Activity and Toxicological Profile

Antitussive Activity

Both this compound and 2-phenylbutyric acid are considered to be active metabolites with antitussive properties.[2] However, a study evaluating the effect of Butamirate on capsaicin-induced cough in healthy volunteers did not find a significant antitussive effect compared to placebo and reported no clear relationship between the pharmacokinetic and pharmacodynamic parameters for its metabolites.[8] It is important to note that the lack of a dose-response relationship in this particular study could be influenced by various factors, including the experimental model and formulation. Further research is warranted to fully elucidate the specific contribution of this compound to the overall antitussive effect of Butamirate.

Toxicological Considerations

Specific toxicological studies on this compound are limited in the public domain. However, data on the structurally related compound, 2-diethylaminoethanol, can provide some insights into its potential hazards. 2-Diethylaminoethanol is considered harmful by inhalation and can cause irritation to the respiratory tract and eyes.[9][10] It may also be corrosive to the skin.[10][11] Given the structural similarity, it is prudent to handle this compound with appropriate safety precautions in a laboratory setting.

Conclusion

This compound is a key active metabolite of Butamirate, formed through rapid plasma hydrolysis. Its presence and concentration in biological fluids are critical parameters in understanding the overall pharmacokinetics and pharmacodynamics of Butamirate. The development and validation of robust bioanalytical methods, such as the LC-MS/MS protocol detailed in this guide, are essential for accurate pharmacokinetic characterization. While its antitussive activity is acknowledged, further research is needed to delineate its precise mechanism and contribution to the therapeutic effect of the parent drug. The provided technical information serves as a valuable resource for scientists and researchers involved in the development and analysis of Butamirate and related compounds.

References

- 1. Butamirate - Wikipedia [en.wikipedia.org]

- 2. BUTAMIRATE Syrup Pharmacology - MPI, EU: SmPC - RxReasoner [rxreasoner.com]

- 3. Butamirate | Manasa Life Sciences [manasalifesciences.com]

- 4. mims.com [mims.com]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. benchchem.com [benchchem.com]

- 7. Relative bioavailability of different butamirate citrate preparations after single dose oral administration to 18 healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. cdc.gov [cdc.gov]

An In-Depth Technical Guide to the Degradation Products of Oxeladin Citrate, Including 2-(2-Diethylaminoethoxy)ethanol

Abstract

This technical guide provides a comprehensive examination of the degradation pathways of Oxeladin citrate, a widely used antitussive agent. A critical aspect of drug development and quality control is the identification and characterization of degradation products to ensure the safety and efficacy of the final pharmaceutical formulation. This document delves into the primary degradation mechanisms, with a specific focus on the formation and analysis of a key hydrolytic degradation product, 2-(2-Diethylaminoethoxy)ethanol. We will explore the causality behind forced degradation studies, detail validated analytical methodologies for impurity profiling, and discuss the toxicological relevance of identified degradants. This guide is intended for researchers, scientists, and drug development professionals engaged in the formulation, stability testing, and quality assurance of Oxeladin citrate.

Introduction: The Imperative of Degradation Profiling for Oxeladin Citrate

Oxeladin citrate, chemically known as α,α-diethylbenzeneacetic acid 2-[2-(diethylamino)ethoxy]ethyl ester citrate, is an effective centrally acting cough suppressant.[1][2] The stability of an active pharmaceutical ingredient (API) like Oxeladin citrate is a paramount concern, as degradation can lead to a loss of potency and the formation of potentially toxic impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing, including forced degradation studies, to elucidate the intrinsic stability of a drug substance and identify potential degradation products.[3]

Forced degradation studies, which expose the drug substance to conditions more severe than accelerated stability testing, are instrumental in predicting the degradation pathways that may occur under normal storage conditions.[3] These studies typically involve exposure to stress conditions such as acid, base, oxidation, heat, and light.[3] A thorough understanding of the degradation profile of Oxeladin citrate is not only a regulatory requirement but also a fundamental aspect of robust formulation development, ensuring the final product remains safe and effective throughout its shelf life.

This guide will focus on the known and potential degradation products of Oxeladin citrate, with a particular emphasis on this compound, a significant product of hydrolytic degradation.

Primary Degradation Pathways of Oxeladin Citrate

Oxeladin citrate, being an ester-type drug, is particularly susceptible to hydrolysis.[1] However, other degradation pathways, such as oxidation, can also contribute to its degradation profile.

Hydrolytic Degradation

Hydrolysis is the most prominent degradation pathway for Oxeladin citrate, occurring under both acidic and alkaline conditions.[1][4][5] The ester linkage in the Oxeladin molecule is the primary site of hydrolytic cleavage.

-

Alkaline-Induced Hydrolysis: Under basic conditions, the ester bond is readily cleaved, yielding two primary degradation products: α,α-Diethyl benzeneacetic acid and this compound.[4] This reaction is a classic example of saponification.

-

Acid-Catalyzed Hydrolysis: Acidic conditions also promote the hydrolysis of the ester linkage, leading to the same primary degradation products as in alkaline hydrolysis. The kinetics of this degradation have been studied, demonstrating a dependence on pH and temperature.[1][5][6]

Oxidative Degradation

Oxidation represents another potential degradation pathway for Oxeladin citrate. The tertiary amine group in the molecule is susceptible to oxidation, which can lead to the formation of an N-oxide degradation product, Diphenylmethoxy-N, N-dimethyl ethanamine N-oxide.[4][7] Forced degradation studies often employ oxidizing agents like hydrogen peroxide to investigate this pathway.[3][8]

The following diagram illustrates the primary degradation pathways of Oxeladin citrate.

Caption: Primary degradation pathways of Oxeladin citrate.

In-Focus Degradant: this compound

This compound is a key degradation product formed from the hydrolytic cleavage of Oxeladin citrate's ester linkage. Its presence in a drug product is a direct indicator of degradation and must be carefully monitored and controlled.

Formation and Chemical Properties

As previously mentioned, this compound is formed alongside α,α-Diethyl benzeneacetic acid during the hydrolysis of Oxeladin. It is a colorless to pale yellow liquid with an amine-like odor.[9][10] It is soluble in water due to its hydroxyl group, which allows for hydrogen bonding.[10]

The synthesis of this compound can be achieved through various methods, including the reaction of 2-chloroethoxy ethanol with diethylamine.[11] This compound is also used as an intermediate in the synthesis of other pharmaceuticals, such as pentoxiverin.[11]

Toxicological Significance

The toxicological profile of any degradation product is a critical consideration. This compound is known to be corrosive and can cause severe skin burns and eye damage.[9][12][13] It is also harmful if it comes into contact with the skin.[13] While data on its genotoxicity suggests it is not mutagenic, its corrosive nature necessitates strict control of its levels in any pharmaceutical formulation.[12] Inhalation can cause irritation to the respiratory system, and ingestion may lead to nausea and vomiting.[12][14]

Analytical Methodologies for Degradation Product Analysis

The development and validation of stability-indicating analytical methods are crucial for the accurate identification and quantification of Oxeladin citrate and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed and validated for the determination of Oxeladin citrate in the presence of its degradation products.[4][5][6] These methods typically utilize a reverse-phase C18 column with UV detection.

Table 1: Example HPLC Method Parameters for Oxeladin Citrate and its Degradation Products

| Parameter | Condition 1 | Condition 2 |

| Column | Nucleosil C18 | Phenomenex C18 |

| Mobile Phase | Acetonitrile - 0.1% Phosphoric Acid (60:40 v/v)[5][6] | Methanol - Water (50:50, v/v), pH 3.1 with trifluoroacetic acid[4] |

| Flow Rate | Not specified | 2 mL/min[4] |

| Detection | UV at 220 nm[5][6] | UV at 220 nm[4] |

The rationale behind these method parameters is to achieve adequate separation between the parent drug and its degradation products. The use of an acidic mobile phase helps to ensure good peak shape for the amine-containing compounds.

Experimental Protocol: Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study on Oxeladin citrate, designed to generate and identify its key degradation products.

Objective: To investigate the stability of Oxeladin citrate under various stress conditions and identify the resulting degradation products.

Materials:

-

Oxeladin citrate reference standard

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC grade acetonitrile, methanol, and water

-

Phosphoric acid

-

Trifluoroacetic acid

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of Oxeladin citrate in 0.1 M HCl and heat at a controlled temperature (e.g., 80°C) for a specified period (e.g., 2 hours). Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Dissolve a known amount of Oxeladin citrate in 0.1 M NaOH and heat at a controlled temperature (e.g., 80°C) for a specified period (e.g., 1 hour). Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve a known amount of Oxeladin citrate in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose a solid sample of Oxeladin citrate to dry heat (e.g., 105°C) for a specified period (e.g., 24 hours).

-

Photolytic Degradation: Expose a solution of Oxeladin citrate to UV light (e.g., 254 nm) for a specified duration.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

The following diagram illustrates the workflow for a forced degradation study of Oxeladin citrate.

Caption: Workflow for a forced degradation study.

Conclusion and Future Perspectives

A comprehensive understanding of the degradation products of Oxeladin citrate is essential for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this active ingredient. Hydrolysis and oxidation are the primary degradation pathways, leading to the formation of products such as α,α-Diethyl benzeneacetic acid, this compound, and the N-oxide of Oxeladin. The development and validation of robust, stability-indicating analytical methods, predominantly HPLC, are critical for the monitoring and control of these impurities.

Future research in this area could focus on the development of more sensitive analytical techniques, such as UPLC-MS/MS, for the detection and characterization of trace-level degradation products. Additionally, a more in-depth toxicological evaluation of all identified impurities would provide a more complete safety profile of Oxeladin citrate. By continuing to apply the principles of scientific integrity and rigorous analytical chemistry, the pharmaceutical industry can ensure that patients receive safe and effective medications.

References

- 1. lookchem.com [lookchem.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. medcraveonline.com [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High performance liquid chromatographic determination of oxeladin citrate and oxybutynin hydrochloride and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DETERMINATION OF OXELADIN CITRATE IN THE PRESENCE OF TWO OF ITS DEGRADATION PRODUCTS BY HPTLC AND HPLC | Semantic Scholar [semanticscholar.org]

- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diethylaminoethoxyethanol | C8H19NO2 | CID 67327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]

- 11. CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google Patents [patents.google.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. angenechemical.com [angenechemical.com]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Diethylaminoethanol [cdc.gov]

An In-depth Technical Guide to the Solubility of 2-(2-Diethylaminoethoxy)ethanol

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Diethylaminoethoxy)ethanol (CAS No. 140-82-9), a multifunctional molecule of interest in pharmaceutical development and chemical synthesis. Contradictory information exists in publicly available safety data sheets regarding its solubility. This document critically evaluates this data, presenting a scientifically grounded solubility profile based on the compound's molecular structure, physicochemical properties, and comparative analysis with analogous compounds. We conclude that this compound is expected to be highly soluble, likely miscible, in water and polar organic solvents, contrary to some reports. A detailed experimental protocol for verifying these solubility characteristics is provided for researchers.

Introduction to this compound

This compound is an organic compound featuring a tertiary amine, an ether, and a primary alcohol functional group.[1] This unique combination of functionalities imparts a balance of hydrophilic and lipophilic characteristics, making it a subject of interest for various applications. It is known as a metabolite of the cough suppressant Butamirate and a degradation product of other pharmaceutical compounds like Oxeladin and Oxybutynin.[2][] Its utility extends to industrial applications, including the production of low-density packaging foams.[2]

Key Identifiers:

-

IUPAC Name: 2-[2-(diethylamino)ethoxy]ethanol[4]

-

CAS Number: 140-82-9[5]

-

Molecular Formula: C₈H₁₉NO₂[1]

-

Molecular Weight: 161.24 g/mol [4]

Analysis of Molecular Structure and Physicochemical Properties

The solubility of a compound is dictated by its molecular structure. This compound possesses distinct features that govern its interaction with various solvents:

-

Hydroxyl Group (-OH): This primary alcohol group is a potent hydrophilic center. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This is the primary driver for its solubility in protic solvents like water and alcohols.

-

Ether Linkage (-O-): The oxygen atom in the ether group acts as a hydrogen bond acceptor, further contributing to its affinity for polar, protic solvents.

-

Tertiary Amine (N(CH₂CH₃)₂): The nitrogen atom contains a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.

-

Ethyl Groups (-CH₂CH₃) and Ethoxy Backbone (-CH₂CH₂O-): These hydrocarbon portions of the molecule impart a degree of lipophilicity (hydrophobicity), allowing for interaction with non-polar solvents through van der Waals forces.

The interplay between the hydrophilic -OH, ether, and amine groups and the lipophilic ethyl groups defines its overall solubility profile.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Amine-like | [2][4] |

| Molecular Weight | 161.24 g/mol | [4] |

| Density | ~0.94 g/cm³ | [2] |

| Boiling Point | ~234.7 °C at 760 mmHg | [] |

| Flash Point | ~96 °C | [2] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| LogP (Predicted) | 0.3371 | [6] |

Solubility Profile: A Critical Evaluation

A review of available data reveals conflicting information. This section aims to resolve these discrepancies through scientific reasoning.

Aqueous Solubility

Several chemical supplier data sheets describe this compound as "slightly soluble in water".[4] However, this is highly questionable based on its molecular structure. The presence of three strong hydrogen bond accepting sites (amine N, ether O, hydroxyl O) and one hydrogen bond donating site (hydroxyl H) strongly suggests favorable interactions with water, a polar protic solvent.

Furthermore, a study on the use of aqueous solutions of this compound for CO₂ capture prepares solutions with concentrations of 3 to 5 Molar.[7] Such high concentrations are fundamentally incompatible with a substance that is only "slightly soluble" and strongly indicate that the compound is, at a minimum, highly soluble or fully miscible with water. The related compound 2-Ethoxyethanol is noted as being miscible with water.[8]

Organic Solvent Solubility

Data for organic solvents is exceptionally sparse, with multiple sources stating only that it is "Slightly soluble in Chloroform and Methanol".[2][][9] This claim is also suspect, particularly for methanol. As a polar protic solvent, methanol should readily dissolve the compound due to hydrogen bonding.

A more reliable prediction can be made by applying the principle of "like dissolves like" and examining analogous compounds. The related compound 2-(diethylamino)ethanol is soluble in alcohols and ethers.[10]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding with the hydroxyl, ether, and amine groups. High solubility or miscibility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Good solubility is expected.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The lipophilic alkyl chains will facilitate some interaction, but the highly polar functional groups will limit solubility. Partial or slight solubility is expected in toluene, while insolubility is likely in highly non-polar solvents like hexane.

Summary Solubility Table

This table summarizes the reported data and provides a scientifically predicted solubility profile. Researchers should experimentally verify these predictions.

| Solvent | Solvent Type | Reported Solubility | Predicted Solubility |

| Water | Polar Protic | Slightly Soluble[4] / Soluble[1] | Miscible |

| Methanol | Polar Protic | Slightly Soluble[2][] | Miscible |

| Ethanol | Polar Protic | Not Found | Miscible |

| Chloroform | Weakly Polar | Slightly Soluble[2][] | Soluble |

| Acetone | Polar Aprotic | Not Found | Soluble / Miscible |

| Ethyl Acetate | Polar Aprotic | Not Found | Soluble |

| Toluene | Non-Polar (Aromatic) | Not Found | Partially Soluble |

| Hexane | Non-Polar (Aliphatic) | Not Found | Slightly Soluble / Insoluble |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To resolve the data ambiguity, the following standard laboratory protocol can be used to determine the solubility of this compound.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance (±0.1 mg)

-

20 mL glass vials with PTFE-lined screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractive index detector.

-

Volumetric flasks for standards

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen solvent. An "excess" ensures that undissolved solute remains, confirming saturation.

-

Causality: Creating a supersaturated solution is critical to ensure that the system reaches thermodynamic equilibrium from a state of saturation, preventing errors from slow dissolution kinetics.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Causality: Constant temperature is vital as solubility is temperature-dependent. Prolonged agitation ensures that the concentration of the solute in the solvent has reached its maximum, stable value.

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed in the thermostatic bath for at least 2 hours to allow coarse undissolved droplets to settle.

-

To remove any fine, suspended droplets, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 20 minutes.

-

Causality: This step is a self-validating control. A clear, single-phase supernatant after centrifugation is essential for accurate sampling. Any cloudiness indicates incomplete separation, which would lead to an overestimation of solubility.

-

-

Sampling and Analysis:

-

Carefully pipette a known aliquot (e.g., 1 mL) of the clear supernatant from the vial. Avoid disturbing the undissolved layer.

-

Dilute the aliquot with a known volume of a suitable solvent in a volumetric flask to bring the concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or other appropriate quantitative method.

-

Causality: A pre-established calibration curve (typically with an R² > 0.99) ensures the trustworthiness and accuracy of the final concentration measurement.

-

-

Calculation:

-

From the measured concentration of the diluted sample, calculate the original concentration in the saturated supernatant.

-

Express the solubility in desired units (e.g., g/100 mL, mol/L).

-

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Visualization of Solubility Interactions

The following diagram illustrates the molecular interactions between this compound and different solvent classes, which form the basis of its solubility profile.

Caption: Molecular Interactions Governing Solubility.

Conclusion

While readily available documentation on the solubility of this compound is conflicting, a systematic analysis based on chemical first principles, structural analogs, and application-based evidence provides a clearer picture. This compound is predicted to be highly soluble to miscible in water and other polar solvents due to its capacity for extensive hydrogen bonding. Its amphiphilic nature suggests partial solubility in non-polar aromatic solvents and poor solubility in non-polar aliphatic solvents. The provided experimental protocol offers a robust framework for researchers to obtain definitive quantitative data, which is essential for applications in formulation, synthesis, and purification processes.

References

- 1. CAS 140-82-9: 2-[2-(Diethylamino)ethoxy]ethanol [cymitquimica.com]

- 2. This compound, 140-82-9, 2-(β-Diethylamino)ethoxyethanol; 2-[2-(N,N-Diethylamino)ethoxy]ethanol; Diethyl[2-(2-hydroxyethoxy)ethyl]amine; Ethylene Glycol Mono(2-diethylaminoethyl)ether [mallakchemicals.com]

- 4. Diethylaminoethoxyethanol | C8H19NO2 | CID 67327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2-Diethylaminoethoxy)-ethanol [webbook.nist.gov]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]

- 9. 2-[2-(Diethylamino)ethoxy]ethanol , >98.0%(GC) , 140-82-9 - CookeChem [cookechem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Applications of 2-(2-Diethylaminoethoxy)ethanol in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Diethylaminoethoxy)ethanol, a bifunctional molecule possessing tertiary amine, ether, and hydroxyl functionalities, presents a unique and versatile platform for innovation in organic synthesis. While traditionally recognized for its role in polymer chemistry and as a corrosion inhibitor, its strategic application in the synthesis of complex organic molecules, particularly within the pharmaceutical landscape, is of significant interest. This guide elucidates the core applications of this compound, presenting it not merely as a structural component but as a functional tool in the synthetic chemist's arsenal. We will explore its established role as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and delve into its potential, inferred from the broader class of amino alcohols, as a ligand in palladium-catalyzed cross-coupling reactions. This document provides not just procedural outlines but also the mechanistic rationale behind its utility, aiming to empower researchers to leverage its distinct chemical properties in novel synthetic strategies.

Introduction: The Molecular Logic of a Multifunctional Reagent

2-[2-(Diethylamino)ethoxy]ethanol (CAS 140-82-9) is a colorless to pale yellow liquid characterized by a unique combination of functional groups that dictate its reactivity and utility[1][2]. Its structure features a nucleophilic tertiary amine, a flexible ether linkage, and a reactive primary alcohol[1]. This trifecta of functionalities allows it to participate in a diverse range of chemical transformations.

The diethylamino group provides basicity and can act as a hydrogen bond acceptor or a coordinating site for metal catalysts[1]. The ether linkages contribute to its solubility in a range of organic solvents and can influence the conformational properties of molecules it is incorporated into. Finally, the primary hydroxyl group is a versatile handle for esterification, etherification, and other functional group interconversions[3]. It is this inherent multifunctionality that makes this compound a valuable intermediate in the construction of complex molecular architectures, particularly in the field of medicinal chemistry.

Application as a Nucleophilic Building Block in Esterification Reactions

A primary and well-documented application of this compound is its role as a nucleophilic alcohol in esterification reactions. This is particularly relevant in the synthesis of APIs where the resulting ester moiety is a key structural feature of the final drug product[4]. The molecule serves as the "eastern" fragment of several notable drugs, including the antitussive agents Butamirate and Oxeladin[4].

Synthesis of Pharmaceutical Esters: The Case of Butamirate and Oxeladin Analogs

The synthesis of esters derived from this compound is typically achieved through reaction with an activated carboxylic acid derivative, most commonly an acyl chloride. This approach is exemplified in the synthesis of various organic esters with demonstrated spasmolytic power[4].

Causality Behind Experimental Choices:

The choice of an acyl chloride as the electrophile is driven by its high reactivity, which ensures efficient ester formation with the primary alcohol of this compound. The reaction is often conducted in a non-polar solvent like toluene to facilitate the reaction and subsequent workup. The use of a slight excess of the amino alcohol or the addition of a tertiary amine base can be employed to scavenge the HCl byproduct, though in many patented procedures, a subsequent alkaline wash is used for this purpose[4]. The final purification by vacuum distillation is necessary to remove any unreacted starting materials and byproducts, yielding the pure ester[4].

Experimental Protocol: General Procedure for Esterification with Acyl Chlorides [4]

-

Reaction Setup: A solution of the desired acyl chloride (0.5 mol) in toluene (300 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Nucleophile: this compound (0.5 mol) is added to the stirred solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is made alkaline by washing with an aqueous solution of sodium hydroxide. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude ester is purified by fractional distillation under high vacuum.

Table 1: Examples of Esters Synthesized from this compound [4]

| Acyl Chloride Precursor | Resulting Ester | Yield (%) |

| 1-phenyl-1-cyclopentanecarbonyl chloride | 2-(2-diethylamino-ethoxy)-ethyl ester of 1-phenyl-1-cyclopentane-carboxylic acid | 85 |

| Phenyl-(2-thenyl)-acetyl chloride | 2-(2-diethylamino-ethoxy)-ethyl ester of phenyl-(2-thenyl)-acetic acid | 75 |

Logical Relationship Diagram: Ester Synthesis Workflow

Caption: Workflow for the synthesis of pharmaceutical esters.

Potential Application as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

While direct, documented use of this compound as a ligand in palladium-catalyzed cross-coupling reactions such as the Sonogashira, Heck, or Suzuki reactions is not prevalent in the surveyed literature, its structural motifs suggest a strong potential for such applications. Amino alcohols are a well-established class of ligands in transition metal catalysis, valued for their ability to form stable chelate complexes with metal centers, thereby influencing the catalyst's activity, selectivity, and stability[5][6][7][8].

Mechanistic Rationale: Why Amino Alcohols are Effective Ligands

The efficacy of amino alcohols as ligands stems from their bidentate nature. The nitrogen of the amino group and the oxygen of the hydroxyl group can coordinate to the palladium center, forming a stable five- or six-membered chelate ring. This chelation can:

-

Stabilize the Palladium Catalyst: By occupying two coordination sites, the ligand can prevent catalyst agglomeration and deactivation.

-

Modulate Electronic Properties: The electron-donating nature of the nitrogen and oxygen atoms can increase the electron density on the palladium center, which can facilitate the oxidative addition step, often the rate-determining step in the catalytic cycle.

-

Influence Steric Environment: The substituents on the amino alcohol can create a specific steric environment around the metal center, which can influence the regioselectivity and stereoselectivity of the reaction.